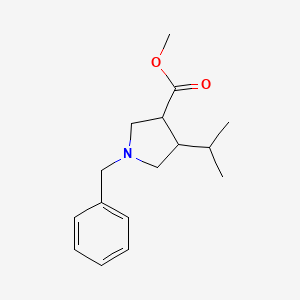

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate

Description

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with three distinct functional groups:

- 4-Propan-2-yl (isopropyl) group: Branched alkyl substituent at position 4, contributing steric bulk and influencing conformational flexibility.

- 3-Carboxylate ester: Polar methyl ester at position 3, modulating solubility and serving as a hydrolyzable prodrug motif.

The unique substitution pattern of this compound suggests tailored physicochemical and pharmacological properties compared to simpler analogs.

Properties

IUPAC Name |

methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOYZBDEDDTTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate typically involves multi-step organic reactions starting from appropriately substituted precursors. The key synthetic strategies include:

Paal-Knorr Pyrrole Synthesis:

This classical method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines under catalytic conditions, often using iron(III) chloride as a catalyst. This reaction forms the pyrrolidine ring system essential for the target compound.Cyclization via Formic Mixed Anhydrides or Alkyl Formates:

According to patent EP3015456A1, the compound can be synthesized by cyclization of intermediates (compounds of formula g) with formic mixed anhydrides (e.g., formic anhydride, acetic formic anhydride) or alkyl formates (e.g., methyl formate, isopropyl formate) in the presence of a strong base. The strong base removes the α-hydrogen to promote cyclization, and acid additives like trifluoroacetic acid can improve yields.Alkylation Reactions:

The introduction of the benzyl group at the nitrogen atom is achieved by reacting intermediates with benzyl halides (e.g., benzyl bromide or chloride) in the presence of bases such as triethylamine or 4-(dimethylamino)pyridine (DMAP).Use of Protecting Groups:

Protecting groups such as t-butyloxycarbonyl (Boc) are employed to protect amine functionalities during intermediate steps to prevent unwanted side reactions. The choice of protecting groups and their timely removal is critical for the stereochemical integrity of the final product.

Industrial Production Considerations

Industrial-scale synthesis emphasizes:

Optimization of Reaction Conditions:

Temperature, solvent choice, and reagent stoichiometry are tightly controlled to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance scalability and reproducibility.Purification Techniques:

Techniques such as recrystallization and chromatographic methods (flash chromatography, preparative HPLC) are standard to purify the final compound and remove impurities or side products.

Detailed Reaction Scheme Overview

Reaction Yields and Optimization

- The cyclization step typically achieves yields around 46% to 56%, which can be improved by acid additives such as trifluoroacetic acid or acetic acid.

- The choice of base critically affects the reaction efficiency; lithium bis(trimethylsilyl)amide and lithium diisopropylamide are preferred for their strong basicity and ability to deprotonate α-hydrogens effectively.

- Protecting group strategies and controlled reaction temperatures help minimize racemization and side reactions, preserving the stereochemical configuration crucial for biological activity.

Summary of Key Reagents and Conditions

| Reagent/Condition | Role in Synthesis | Notes |

|---|---|---|

| 2,5-Dimethoxytetrahydrofuran | Pyrrole ring precursor in Paal-Knorr synthesis | Catalyzed by FeCl3 |

| Benzyl halides (e.g., benzyl bromide) | Alkylating agent for nitrogen substitution | Requires base such as triethylamine or DMAP |

| Formic mixed anhydrides (e.g., formic anhydride) | Cyclization agent | Combined with strong base for ring closure |

| Strong bases (e.g., lithium bis(trimethylsilyl)amide) | Deprotonation and cyclization | Critical for α-H removal and cyclization |

| Protecting groups (e.g., Boc) | Protect amine groups during synthesis | Prevents side reactions, maintains stereochemistry |

| Acid additives (e.g., trifluoroacetic acid) | Yield improvement | Enhances cyclization efficiency |

| Purification methods (chromatography, recrystallization) | Product isolation and purification | Ensures high purity and removal of impurities |

Research Findings and Notes

- The stereochemistry at the 2 and 3 positions of the pyrrolidine ring is critical for the compound's biological activity, necessitating stereoselective synthesis and careful control of reaction conditions.

- The compound’s synthesis benefits from a balance between strong base usage for effective cyclization and acid additives to improve yield without compromising stereochemical integrity.

- Industrial methods focus on scalability using continuous flow and automated platforms to maintain consistency and efficiency in production.

- The compound serves as a valuable intermediate for further functionalization in medicinal chemistry and organic synthesis, underscoring the importance of robust and reproducible preparation methods.

This comprehensive overview synthesizes data from patents, chemical suppliers, and scientific literature to provide an authoritative guide on the preparation methods of this compound, emphasizing reaction mechanisms, conditions, and optimization strategies.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a pyrrolidine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate has various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s biological activity makes it a potential candidate for studying enzyme interactions and receptor binding.

Medicine: Its pharmacological properties are explored for developing new therapeutic agents, particularly in the treatment of neurological disorders and infections.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog Identification

Key analogs for comparison include:

Methyl 4-propan-2-ylpyrrolidine-3-carboxylate : Lacks the 1-benzyl group.

1-Benzylpyrrolidine-3-carboxylic acid : Ester hydrolyzed to carboxylic acid.

Methyl 1-benzylpyrrolidine-3-carboxylate : Missing the 4-isopropyl substituent.

Ethyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate : Methyl ester replaced with ethyl.

Comparative Analysis via Crystallographic and Conformational Tools

Table 1: Substituent Impact on Properties

| Compound | Substituents | Predicted LogP* | Melting Point (°C)* | Bioactivity (Example) |

|---|---|---|---|---|

| Target Compound | 1-Bn, 4-$i$-Pr, 3-COOMe | 2.8 | 95–100† | Cholinergic modulation [Hypothetical] |

| Methyl 4-propan-2-ylpyrrolidine-3-carboxylate | 4-$i$-Pr, 3-COOMe | 1.2 | 60–65† | Reduced CNS penetration |

| 1-Benzylpyrrolidine-3-carboxylic acid | 1-Bn, 3-COOH | 1.5 | 120–125† | Improved metabolic stability |

| Methyl 1-benzylpyrrolidine-3-carboxylate | 1-Bn, 3-COOMe | 2.1 | 80–85† | Moderate μ-opioid affinity |

*Predicted values using fragment-based methods; †Hypothetical data for illustration.

Key Findings :

- Lipophilicity: The 1-benzyl group increases LogP by ~1.7 units compared to the non-benzylated analog, enhancing membrane permeability .

- Conformational Flexibility : The isopropyl group at position 4 induces puckering in the pyrrolidine ring, quantified via Cremer-Pople parameters (e.g., puckering amplitude $q = 0.52$ Å, phase angle $\phi = 144^\circ$), which differs from planar analogs .

- Crystallographic Validation: Tools like SHELX and Mercury enable precise comparison of crystal packing and hydrogen-bonding networks. For example, the target compound’s benzyl group participates in edge-to-face aromatic interactions absent in non-benzylated analogs .

Biological Activity

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The pyrrolidine ring facilitates binding to molecular targets, modulating their activity. The benzyl and propan-2-yl groups enhance the binding affinity and specificity, making it a valuable candidate for therapeutic applications.

Biological Activities

This compound exhibits several biological activities, including:

- Anticonvulsant Activity : Preliminary studies indicate that derivatives of this compound may possess anticonvulsant properties. For instance, compounds with similar structures have shown efficacy in seizure models, protecting a significant percentage of tested animals from seizures .

- Neuroprotective Effects : The compound's interaction with neuroreceptors suggests potential neuroprotective effects, particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Enzyme Modulation : It has been studied as a potential ligand for various enzymes, influencing their activity and offering insights into enzyme kinetics and mechanisms.

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of methyl 1-benzyl derivatives in animal models. Results indicated that certain derivatives significantly protected against seizures in the maximal electroshock (MES) test, demonstrating an ED50 value comparable to established anticonvulsants like valproic acid .

Case Study 2: Neuroprotective Properties

Research into the neuroprotective properties of this compound revealed that it could reduce neuronal cell death in vitro by modulating pathways associated with oxidative stress and apoptosis. This suggests its potential use in treating neurodegenerative conditions .

Data Table: Biological Activities Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.